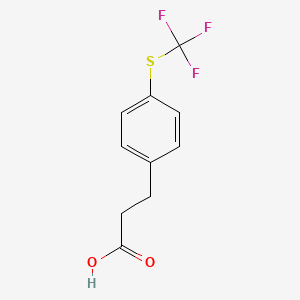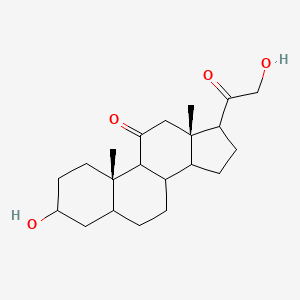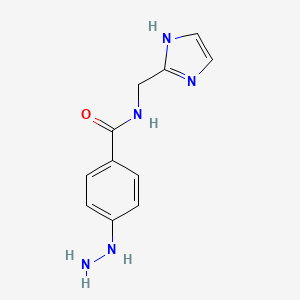
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an isopropyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from proline or its derivatives through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Formation of the Carbamate Group: The isopropyl carbamate moiety is formed through the reaction of isopropyl chloroformate with the amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl and carbamate derivatives.
Scientific Research Applications
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and carbamate group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)(isopropyl)carbamate
- (S)-(-)-1-Benzyl-3-pyrrolidinol
Uniqueness
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interaction with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3 |
InChI Key |
YGIOWVCQSYASDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14794106.png)

![methyl 5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B14794118.png)
![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14794154.png)

![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)


![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)


